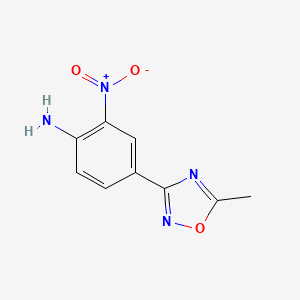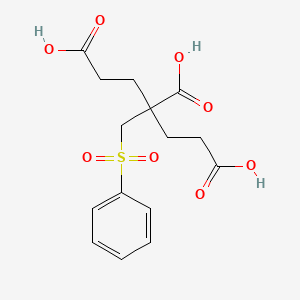
3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid is an organic compound characterized by the presence of a phenylsulfonyl group attached to a pentane backbone with three carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of a suitable pentane derivative followed by carboxylation. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of catalysts and continuous flow processes can enhance the production rate and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate esterification or amidation.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfonyl group can participate in binding interactions, while the carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid: shares similarities with other sulfonyl-containing compounds and tricarboxylic acids.
Trimesic acid (1,3,5-benzenetricarboxylic acid): Similar in having three carboxylic acid groups but lacks the phenylsulfonyl group.
Sulfonyl derivatives: Compounds with sulfonyl groups attached to different backbones.
Uniqueness
The uniqueness of this compound lies in its combination of a phenylsulfonyl group with a pentane backbone and three carboxylic acid groups, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H18O8S |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3-(benzenesulfonylmethyl)pentane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C15H18O8S/c16-12(17)6-8-15(14(20)21,9-7-13(18)19)10-24(22,23)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17)(H,18,19)(H,20,21) |
Clé InChI |
XZJUWVLSPFFBBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC(CCC(=O)O)(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)


![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)
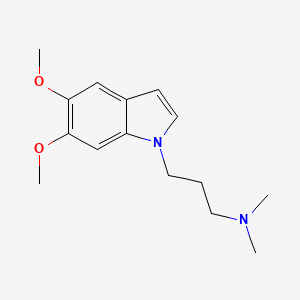

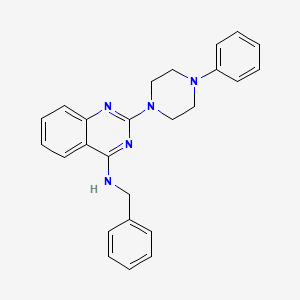
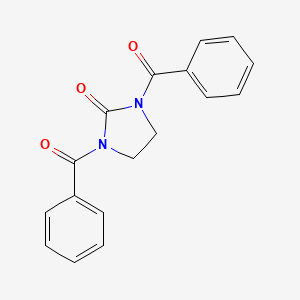
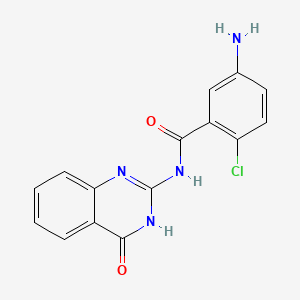
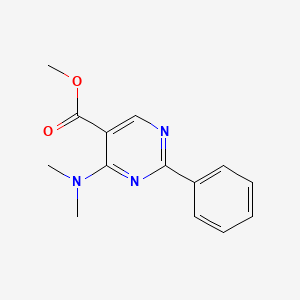
![5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B12928915.png)
